molecular formula C5H6F4N2O2 B14696559 1,2-Bis(difluoroamino)ethyl prop-2-enoate CAS No. 25580-99-8

1,2-Bis(difluoroamino)ethyl prop-2-enoate

Cat. No.: B14696559
CAS No.: 25580-99-8
M. Wt: 202.11 g/mol
InChI Key: WHCLMBLXUIWPGI-UHFFFAOYSA-N
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Description

1,2-Bis(difluoroamino)ethyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid, where the hydrogen atoms on the ethyl group are replaced by difluoroamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(difluoroamino)ethyl prop-2-enoate typically involves the reaction of 2-propenoic acid with 1,2-bis(difluoroamino)ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(difluoroamino)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The difluoroamino groups can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The difluoroamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(difluoroamino)ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-Bis(difluoroamino)ethyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The difluoroamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(difluoroamino)ethane: Similar structure but lacks the ester group.

    2-Propenoic acid, 1,2-bis(difluoroamino)ethyl ester: Another ester derivative with similar properties.

Properties

CAS No.

25580-99-8

Molecular Formula

C5H6F4N2O2

Molecular Weight

202.11 g/mol

IUPAC Name

1,2-bis(difluoroamino)ethyl prop-2-enoate

InChI

InChI=1S/C5H6F4N2O2/c1-2-5(12)13-4(11(8)9)3-10(6)7/h2,4H,1,3H2

InChI Key

WHCLMBLXUIWPGI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(CN(F)F)N(F)F

Origin of Product

United States

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